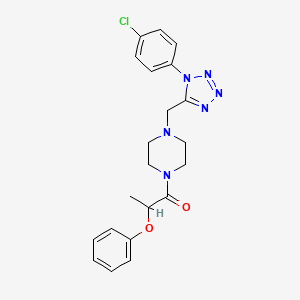![molecular formula C13H12FN3O B2678609 N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide CAS No. 2305401-40-3](/img/structure/B2678609.png)
N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide, also known as FMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPP is a synthetic analog of the natural compound anandamide, which is a neurotransmitter that plays a role in the regulation of pain, mood, and appetite.
Wirkmechanismus
The exact mechanism of action of N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide is not fully understood, but it is believed to interact with the CB1 receptor in a similar manner to anandamide. N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide has been shown to inhibit the breakdown of anandamide, leading to increased levels of the neurotransmitter in the brain. This may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the regulation of pain, mood, and appetite. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide has several advantages for lab experiments, including its synthetic nature, which allows for precise control over its structure and purity. However, N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide, including further research into its potential therapeutic applications, the development of more efficient synthesis methods, and the exploration of its interactions with other neurotransmitter systems. Additionally, the potential use of N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide as a tool for studying the endocannabinoid system and its role in various physiological processes should be further explored.
Synthesemethoden
N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide can be synthesized through a multistep process involving the reaction of 2-fluorobenzaldehyde with methyl hydrazine, followed by the reaction of the resulting product with acetylacetone. The final step involves the reaction of the resulting product with propargyl bromide to yield N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to interact with the endocannabinoid system, specifically the CB1 receptor, which is involved in the regulation of pain, mood, and appetite. N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide has also been studied for its potential use as a therapeutic agent for various conditions, including anxiety, depression, and chronic pain.
Eigenschaften
IUPAC Name |
N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-3-13(18)15-12-8-9(2)16-17(12)11-7-5-4-6-10(11)14/h3-8H,1H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUIUASFNTYOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=C)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2678529.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)




![3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2678541.png)
![4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2678543.png)



![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B2678548.png)
![N-butyl-2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2678549.png)